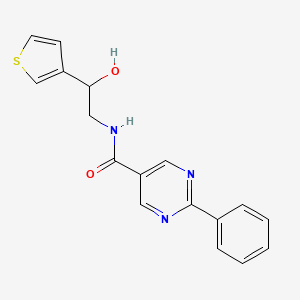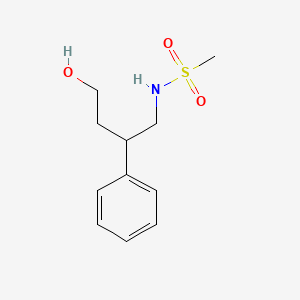
1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea, also known as TH-NP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TH-NP is a small molecule that belongs to the class of urea derivatives and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea is not fully understood, but it is believed to act through multiple pathways. 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell growth and differentiation. 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea has anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. In animal studies, 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea has several advantages for lab experiments. It is a small molecule that is easy to synthesize and has high purity. 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea also has a low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, the limitations of 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea include its low solubility in water, which may limit its use in certain experiments. 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea also has limited stability in solution, which may require fresh preparation of the compound for each experiment.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea. One potential direction is to investigate the therapeutic potential of 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate the use of 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are also needed to elucidate the mechanism of action of 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea and to optimize its synthesis method for improved yields and purity.
Synthesemethoden
The synthesis of 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea involves a multi-step process that includes the reaction of 2-thiophen-3-ylpropylamine with naphthalene-1-carbonyl chloride in the presence of a base to form the intermediate product, 1-(2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea. This intermediate product is then reacted with hydroxylamine hydrochloride to form 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea. The synthesis method has been optimized to produce high yields and purity of 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea has been investigated for its potential therapeutic applications in various scientific research studies. Some of the notable research applications of 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea include its use as an anti-inflammatory agent, anti-cancer agent, and anti-diabetic agent. 1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(2-hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-18(22,14-9-10-23-11-14)12-19-17(21)20-16-8-4-6-13-5-2-3-7-15(13)16/h2-11,22H,12H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJWPLHDTCIRCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC2=CC=CC=C21)(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-thiophen-3-ylpropyl)-3-naphthalen-1-ylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]cyclopentane-1-carbonitrile](/img/structure/B6640209.png)
![1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6640213.png)
![1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol](/img/structure/B6640221.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B6640226.png)

![3-(hydroxymethyl)-N-[5-(2-phenylpropan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B6640238.png)




![1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640285.png)

![1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640293.png)
![3-[(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methyl]benzamide](/img/structure/B6640300.png)